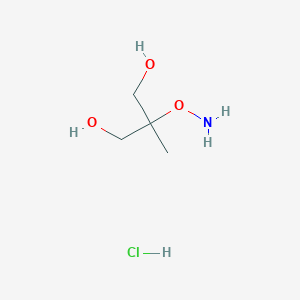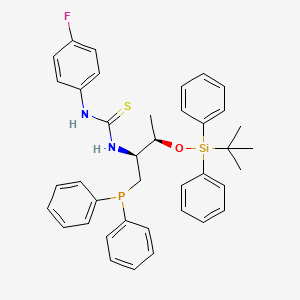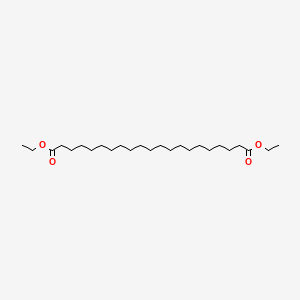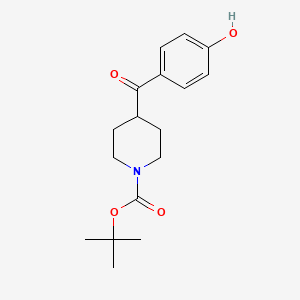
tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxybenzoyl group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxybenzoyl chloride with tert-butyl 4-piperidinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxybenzoyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: The hydroxy group on the benzoyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of their functions. The piperidine ring provides structural rigidity and can enhance binding affinity to the target molecules. The tert-butyl ester group may influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate is unique due to the presence of the hydroxybenzoyl group, which can participate in specific interactions with biological targets.
- tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate has a similar structure but lacks the carbonyl group, which may affect its reactivity and binding properties.
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate contains an amino group instead of a hydroxy group, leading to different chemical reactivity and potential applications.
- tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate has a methoxy group, which can influence its electronic properties and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)15(20)12-4-6-14(19)7-5-12/h4-7,13,19H,8-11H2,1-3H3 |
InChI-Schlüssel |
FANZXSGEJRFZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



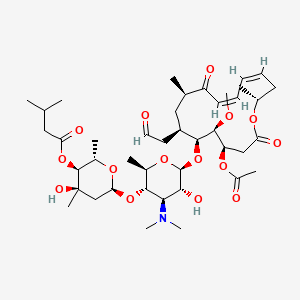

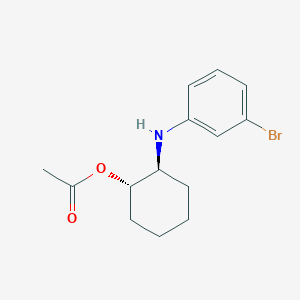
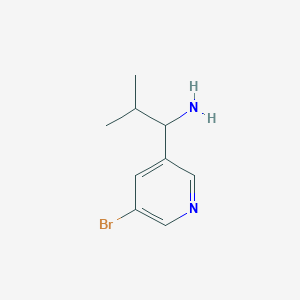
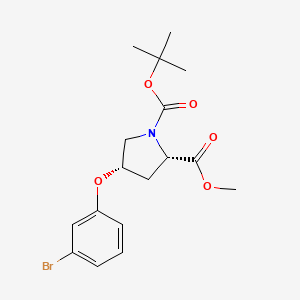

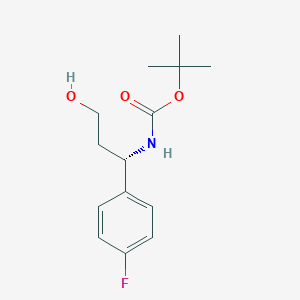
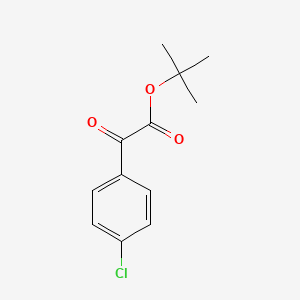
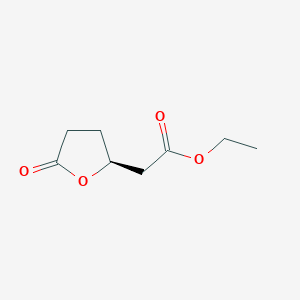
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B12952359.png)
